molecular formula C5H12Cl2N4 B2508202 N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride CAS No. 2460757-22-4

N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride

Cat. No.: B2508202
CAS No.: 2460757-22-4
M. Wt: 199.08
InChI Key: OJZSBLDVZZYLHR-UHFFFAOYSA-N
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Description

N-Methyl-2-(triazol-1-yl)ethanamine dihydrochloride is a synthetic amine derivative featuring a 1,2,3-triazole ring attached to an ethanamine backbone, with a methyl group at the amine nitrogen and two hydrochloride counterions. This compound belongs to a class of small molecules where heterocyclic aromatic rings (e.g., triazole, pyridine, imidazole) are strategically incorporated to modulate biological activity, solubility, and binding affinity. The dihydrochloride salt enhances aqueous solubility, a critical factor for pharmaceutical applications .

Properties

IUPAC Name

N-methyl-2-(triazol-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-6-2-4-9-5-3-7-8-9;;/h3,5-6H,2,4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZSBLDVZZYLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CN=N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride typically involves the reaction of N-methyl-2-chloroethanamine with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The triazole ring and amine group enable nucleophilic substitution reactions. A notable example involves reactions with acyl chlorides:

  • Reaction with oxalyl chloride : Forms intermediates for further derivatization under DIPEA catalysis in dichloromethane at room temperature (yield: 76–82%) .

  • Halogen displacement : Reacts with 2,4-dichloropyrimidine in DMF at 80°C to yield monosubstituted pyrimidine derivatives (43% yield) .

Key conditions :

Reaction TypeReagents/CatalystsSolventTemperatureYield
AcylationOxalyl chloride, DIPEACH₂Cl₂RT76–82%
Pyrimidine substitution2,4-DichloropyrimidineDMF80°C43%

Cycloaddition Reactions

The triazole moiety participates in 1,3-dipolar cycloadditions, particularly with alkynes under copper catalysis:

  • CuAAC (Click Chemistry) : Reacts with terminal alkynes using CuI and Hunig’s base in acetonitrile to form 1,4-disubstituted triazole derivatives (76–82% yield) .

Mechanistic Insight :
The reaction proceeds via a copper-acetylide intermediate, enabling regioselective triazole formation. This method is critical for generating bioactive analogs .

Oxidation and Reduction

The amine and triazole groups undergo redox transformations:

  • Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the amine to nitroso derivatives (specific yields not reported) .

  • Reduction : Sodium borohydride reduces imine intermediates to secondary amines (90% yield in related compounds) .

Comparative Reactivity :

Functional GroupReactionReagentsOutcome
AmineOxidationH₂O₂, KMnO₄Nitroso derivatives
TriazoleReductive alkylationNaBH₄, LiAlH₄Saturated heterocycles

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable aryl functionalization:

  • Suzuki–Miyaura Coupling : Reacts with arylboronic acids using Pd(OAc)₂ and K₂CO₃ in THF/H₂O (3:1) at 85–90°C (82–91% yield) .

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: THF/H₂O

Biological Activity Modulation

Derivatives show structure-dependent bioactivity:

  • Antimicrobial Activity : Analogous compounds exhibit MIC values of 16–64 µg/mL against Gram-positive bacteria and fungi.

  • Anticancer Effects : Triazole-ethylamine derivatives inhibit tubulin polymerization (IC₅₀: 46 nM in MCF-7 cells) .

Stability and Degradation

The compound degrades under strong acidic/basic conditions:

  • Hydrolysis : Cleavage of the triazole-ethylamine bond occurs in 6M HCl at 100°C .

  • Photodegradation : UV exposure in aqueous solutions leads to N-oxide formation .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
N-Methyl-2-(triazol-1-yl)ethanamine; dihydrochloride exhibits significant potential as an antimicrobial agent. The triazole ring structure is known for its ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways. Research indicates its effectiveness against various pathogens, including:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans16 µg/mL
Staphylococcus aureus32 µg/mL

Anticancer Activity
The compound has also been studied for its anticancer properties. It acts as a precursor for the development of drugs targeting cancer cells. In vitro studies have shown that related triazole derivatives exhibit antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460:

CompoundCell LineIC50 (µM)Mechanism
e4A5495.2EGFR Inhibition
e12H4604.8Apoptosis Induction

A study involving xenograft mouse models demonstrated significant tumor regression when treated with triazole derivatives, highlighting their potential as effective anticancer agents.

Agricultural Applications

Fungicidal Activity
In agricultural research, N-Methyl-2-(triazol-1-yl)ethanamine; dihydrochloride is explored for its fungicidal properties. Its mechanism involves inhibiting specific enzymes in fungal pathogens, making it a candidate for developing new fungicides. The ability to selectively target fungal cells while minimizing toxicity to plants positions this compound as a valuable tool in crop protection.

Materials Science

Synthesis of Coordination Polymers
The compound is utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis and gas storage due to their unique structural properties. The incorporation of N-Methyl-2-(triazol-1-yl)ethanamine; dihydrochloride into these frameworks can enhance their stability and functionality.

Case Studies

Case Study 1: Antitumor Efficacy in NSCLC Models
A study involving xenograft models implanted with NSCLC cells showed that treatment with N-Methyl-2-(triazol-1-yl)ethanamine; dihydrochloride led to a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg. This significant tumor regression underscores the compound's potential in cancer therapy.

Case Study 2: Antimicrobial Testing
In antimicrobial assays conducted on various bacterial and fungal strains, N-Methyl-2-(triazol-1-yl)ethanamine; dihydrochloride demonstrated selective inhibition against pathogenic organisms while exhibiting low cytotoxicity towards human cell lines. This selectivity suggests its suitability for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors and ion channels, modulating their function and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Betahistine Dihydrochloride (N-Methyl-2-(pyridin-2-yl)ethanamine Dihydrochloride)
  • Structure : Pyridine ring replaces triazole.
  • Key Differences : Pyridine’s aromatic nitrogen provides distinct electronic properties compared to triazole’s three nitrogen atoms. Betahistine is a histamine H₃ receptor antagonist used for Ménière’s disease .
  • Impurities : Process-related impurities include 2-(2-hydroxyethyl)pyridine (HEP), highlighting the sensitivity of pyridine derivatives to side reactions .
N-Methyl-2-(1H-imidazol-1-yl)ethanamine Dihydrochloride
  • Structure : Imidazole ring (two nitrogen atoms) instead of triazole.
  • Such compounds are often explored for antimicrobial activity .
N-Methyl-2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride
  • Structure : Pyrazole ring (two adjacent nitrogen atoms) replaces triazole.
  • Key Differences : Pyrazole derivatives are prevalent in kinase inhibitors due to their ability to form stable interactions with ATP-binding pockets .
ARL 15896AR ((S)-α-Phenyl-2-pyridine-ethanamine Dihydrochloride)
  • Structure : Phenyl and pyridine substituents on ethanamine.
  • Key Differences : Acts as a neuroprotective NMDA receptor antagonist, demonstrating the role of aromatic groups in central nervous system targeting .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (HCl Salt) Key Functional Groups
N-Methyl-2-(triazol-1-yl)ethanamine diHCl C₅H₁₀Cl₂N₄ 209.12 (est.) High (dihydrochloride) Triazole (H-bond acceptor)
Betahistine diHCl C₈H₁₄Cl₂N₂ 209.12 High Pyridine (basic nitrogen)
N-Methyl-2-(imidazol-1-yl)ethanamine diHCl C₆H₁₂Cl₂N₄ 227.09 Moderate Imidazole (dual H-bonding)
ARL 15896AR C₁₃H₁₇Cl₂N₂ 290.20 Moderate Pyridine, phenyl

Note: Data extrapolated from structural analogs .

Biological Activity

N-Methyl-2-(triazol-1-yl)ethanamine; dihydrochloride is a compound that has garnered interest for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

N-Methyl-2-(triazol-1-yl)ethanamine; dihydrochloride is characterized by its unique structure, which includes a triazole ring and an ethylamine side chain. The presence of a methyl group on the nitrogen atom of the triazole enhances its lipophilicity and solubility, making it suitable for various biological applications. Its molecular formula is C5H9Cl2N5\text{C}_5\text{H}_9\text{Cl}_2\text{N}_5 .

The biological activity of N-Methyl-2-(triazol-1-yl)ethanamine; dihydrochloride is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase enzymes, which play crucial roles in physiological processes such as pH regulation and ion transport. Preliminary studies suggest that modifications to the triazole ring can influence its inhibitory potency, indicating significant structure-activity relationships (SAR) .
  • Receptor Interaction : It has been shown to interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Research indicates that N-Methyl-2-(triazol-1-yl)ethanamine; dihydrochloride exhibits notable antimicrobial properties. It has been studied against various bacterial strains, demonstrating effectiveness comparable to existing antibiotics . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It shows promise in inhibiting the proliferation of cancer cells through various mechanisms, including inducing apoptosis and cell cycle arrest . For instance, studies have reported that modifications to the triazole ring significantly enhance cytotoxicity against specific cancer cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, N-Methyl-2-(triazol-1-yl)ethanamine; dihydrochloride has demonstrated anti-inflammatory effects in preclinical studies. These effects are likely mediated through the modulation of inflammatory cytokines and pathways involved in the inflammatory response .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to both the triazole ring and the ethylamine side chain can significantly impact biological activity. For example:

ModificationEffect on Activity
Methyl group on triazoleIncreases lipophilicity and binding affinity
Substituents on ethylamineAlters enzyme inhibition potency

Case Studies

  • Antimicrobial Activity : A study evaluated the compound against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated a significant inhibition zone compared to control antibiotics, suggesting potential as a new antimicrobial agent .
  • Anticancer Studies : In vitro assays demonstrated that N-Methyl-2-(triazol-1-yl)ethanamine; dihydrochloride inhibited cell growth in several cancer cell lines, with IC50 values indicating potent activity. Molecular docking studies further elucidated its binding interactions with target proteins involved in cancer progression .
  • Inflammation Models : Animal models of inflammation showed reduced edema when treated with this compound, suggesting its potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-Methyl-2-(triazol-1-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole moiety.
  • Alkylation : Reaction of the triazole derivative with N-methylethanamine precursors.
  • Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.
    Optimization involves adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) to enhance yield. For example, polar aprotic solvents like DMF may improve triazole formation efficiency . Purification via recrystallization or column chromatography is critical for removing unreacted intermediates .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Methodological Answer :

  • HPLC-MS : To quantify purity and detect trace impurities (e.g., unreacted triazole or alkylation byproducts) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with chemical shifts for the triazole proton (~7.5–8.5 ppm) and methyl groups (~2.5–3.0 ppm) serving as key markers .
  • Elemental analysis : Validates stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content) .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties?

  • Methodological Answer : The dihydrochloride salt enhances water solubility, facilitating biological assays. Stability studies (e.g., thermogravimetric analysis) should assess hygroscopicity and decomposition temperatures. Salt formation also impacts crystallinity, which can be characterized via X-ray diffraction .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray crystallography data during structural elucidation?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., conformational flexibility in solution vs. solid state). Strategies include:

  • DFT calculations : Compare theoretical NMR chemical shifts with experimental data to identify dominant conformers .
  • Low-temperature NMR : Suppress motion-induced averaging to match crystallographic observations .
  • SHELX refinement : Use high-resolution crystallographic data to validate bond lengths and angles, ensuring consistency with NMR-derived geometries .

Q. What strategies mitigate byproduct formation during the alkylation step of synthesis?

  • Methodological Answer : Common byproducts (e.g., over-alkylated species or elimination products) can be minimized by:

  • Controlled stoichiometry : Use a 1:1 molar ratio of triazole to alkylating agent.
  • Phase-transfer catalysis : Improve reaction efficiency in biphasic systems (e.g., water/DCM) .
  • In situ monitoring : Employ techniques like TLC or inline IR spectroscopy to terminate reactions at optimal conversion .

Q. What computational methods support rational design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Molecular docking : Screen analogs against target receptors (e.g., kinases or GPCRs) to predict binding affinities. Tools like AutoDock Vina can model triazole interactions with active sites .
  • QSAR modeling : Corrogate electronic (e.g., Hammett constants) and steric descriptors with biological data to guide substituent selection .
  • MD simulations : Assess stability of ligand-receptor complexes over time, identifying critical hydrogen bonds involving the triazole ring .

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